molecular formula C17H17N3O3 B14545587 (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide

(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide

Cat. No.: B14545587
M. Wt: 311.33 g/mol
InChI Key: CCWOXDYBBJBAAS-PQUVRPEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine, such as 4-methoxyaniline, and then coupling it with a suitable coupling component, such as N-phenylbut-2-enamide. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major products are typically aromatic amines.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The azo group (N=N) can undergo reduction to form amines, which may interact with biological molecules, leading to various biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with similar structural features but lacking the hydroxy and amide groups.

    4-Methoxyazobenzene: Similar to (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide but without the N-phenylbut-2-enamide moiety.

    p-Phenylazoanisole: Another related compound with similar azo linkage and aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide

InChI

InChI=1S/C17H17N3O3/c1-12(21)16(17(22)18-13-6-4-3-5-7-13)20-19-14-8-10-15(23-2)11-9-14/h3-11,21H,1-2H3,(H,18,22)/b16-12-,20-19?

InChI Key

CCWOXDYBBJBAAS-PQUVRPEGSA-N

Isomeric SMILES

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=CC=C(C=C2)OC)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.